IMPDH Inhibition: T-705RMP Exhibits 150‑Fold Weaker Activity Than Ribavirin Monophosphate
T‑705RMP inhibits host IMP dehydrogenase with an IC₅₀ of 601 µM, whereas Ribavirin monophosphate inhibits IMPDH with an IC₅₀ of approximately 4 µM, representing an ≈150‑fold difference in potency [1]. This quantitative divergence directly demonstrates that the antiviral mechanism of T‑705 does not rely on IMPDH inhibition, in stark contrast to Ribavirin [2].
| Evidence Dimension | IMPDH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 601 µM |
| Comparator Or Baseline | Ribavirin monophosphate: ≈4 µM |
| Quantified Difference | ≈150‑fold weaker |
| Conditions | In vitro enzymatic assay using recombinant human IMPDH type II |
Why This Matters
This 150‑fold differential proves that T‑705RMP does not contribute to the cytotoxicity associated with IMPDH inhibition, a critical selection criterion for studies requiring separation of antiviral efficacy from host cell toxicity.
- [1] Furuta Y, Takahashi K, Kuno-Maekawa M, et al. Mechanism of action of T-705 against influenza virus. Antimicrob Agents Chemother. 2005;49(3):981-986. View Source
- [2] Furuta Y, Gowen BB, Takahashi K, et al. Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Res. 2013;100(2):446-454. View Source
